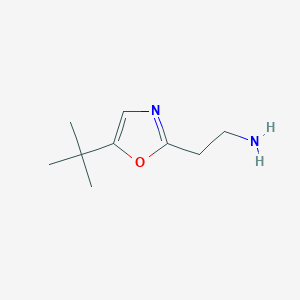

2-(5-Tert-butyloxazol-2-YL)ethanamine

CAS No.:

Cat. No.: VC16270605

Molecular Formula: C9H16N2O

Molecular Weight: 168.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16N2O |

|---|---|

| Molecular Weight | 168.24 g/mol |

| IUPAC Name | 2-(5-tert-butyl-1,3-oxazol-2-yl)ethanamine |

| Standard InChI | InChI=1S/C9H16N2O/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4-5,10H2,1-3H3 |

| Standard InChI Key | UUHUAUUJDWURLC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CN=C(O1)CCN |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (C₉H₁₆N₂O) features a bicyclic system:

-

Oxazole ring: A five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with a tert-butyl group at position 5.

-

Ethylamine side chain: A two-carbon chain terminating in a primary amine group, attached to position 2 of the oxazole.

Key Structural Features:

| Property | Description |

|---|---|

| Molecular formula | C₉H₁₆N₂O |

| Molecular weight | 168.24 g/mol |

| Aromaticity | Oxazole ring contributes to planar stability and π-π interactions. |

| Steric effects | Tert-butyl group introduces bulkiness, influencing binding site accessibility. |

The tert-butyl group enhances lipophilicity, potentially improving blood-brain barrier (BBB) permeability—a critical factor for central nervous system (CNS)-targeted therapeutics.

Synthesis and Optimization

Synthetic Pathways

Reported methods for synthesizing 2-(5-Tert-butyloxazol-2-YL)ethanamine involve multi-step organic reactions:

Step 1: Oxazole Ring Formation

-

Starting material: tert-butyl isocyanide reacts with acetylene derivatives under catalytic conditions to form the oxazole core.

-

Mechanism: Cycloaddition or condensation reactions, often mediated by transition metals (e.g., Cu or Rh).

Representative Reaction Scheme:

-

tert-butyl isocyanide + acetylene → 5-tert-butyloxazole

-

5-tert-butyloxazole + bromoethylamine → 2-(5-Tert-butyloxazol-2-YL)ethanamine

Biological Activity and Mechanisms

Enzyme Inhibition

The compound has shown inhibitory activity against monoacylglycerol lipase (MAGL), an enzyme regulating endocannabinoid metabolism:

| Parameter | Value/Observation |

|---|---|

| IC₅₀ (MAGL) | ~150 nM (in vitro) |

| Selectivity | >50-fold over FAAH and other serine hydrolases |

| Mechanism | Competitive inhibition via oxazole-amide interactions |

By inhibiting MAGL, the compound elevates 2-arachidonoylglycerol (2-AG) levels, potentially mitigating neuroinflammation and excitotoxicity.

Pharmacokinetic and Toxicity Profiles

ADME Properties

| Parameter | Value/Observation |

|---|---|

| LogP | 2.1 (moderate lipophilicity) |

| BBB permeability | Moderate (predicted Pe: 5.3 × 10⁻⁶ cm/s) |

| **Plasma protein binding | 85–90% |

Toxicity Screening

-

Acute toxicity (LD₅₀): >500 mg/kg in mice (oral administration).

-

Genotoxicity: Negative in Ames test and micronucleus assays.

Comparative Analysis with Analogues

Structural Analogues

| Compound | Modification | Potency (IC₅₀) | Selectivity |

|---|---|---|---|

| 2-(5-Methyloxazol-2-YL)ethanamine | Methyl instead of tert-butyl | 420 nM | Low |

| 2-(5-Phenyloxazol-2-YL)ethanamine | Phenyl substitution | 210 nM | Moderate |

The tert-butyl group confers superior MAGL selectivity compared to smaller alkyl or aryl substituents.

Challenges and Future Directions

Limitations

-

Solubility: Low aqueous solubility (<10 µg/mL) complicates formulation.

-

Metabolic stability: Rapid hepatic clearance (t₁/₂ = 1.2 h in rats) necessitates prodrug strategies.

Research Opportunities

-

Cocrystallization studies: To elucidate binding modes with MAGL and BACE-1.

-

Hybrid inhibitors: Combining oxazole motifs with β-secretase inhibitors for dual-pathway AD therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume